![molecular formula C21H19NO5S B2862938 N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine CAS No. 884986-76-9](/img/structure/B2862938.png)
N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine is an organic compound with the molecular formula C21H19NO5S
Preparation Methods
The synthesis of N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-phenoxyaniline in the presence of a base, followed by the addition of glycine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .
Chemical Reactions Analysis
N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or phenoxy groups can be replaced by other nucleophiles.
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has been conducted to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine can be compared with other similar compounds, such as:
N-[(4-methylphenyl)sulfonyl]methanesulfonamide: This compound has a similar sulfonyl group but differs in its overall structure and properties.
N-[(4-methoxyphenyl)sulfonyl]-D-alanine: This compound has a methoxy group instead of a phenoxy group and is used in different applications.
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds have been studied for their dual antimicrobial and anti-inflammatory activities.
Properties
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-16-7-13-20(14-8-16)28(25,26)22(15-21(23)24)17-9-11-19(12-10-17)27-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOKIENEPNAYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2862856.png)
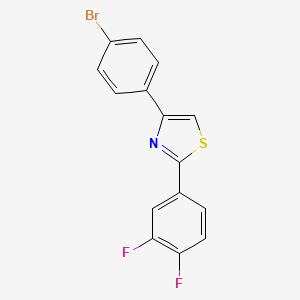

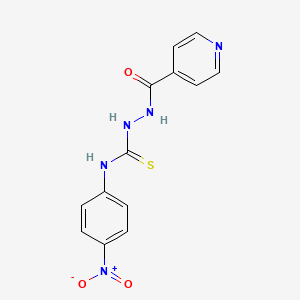
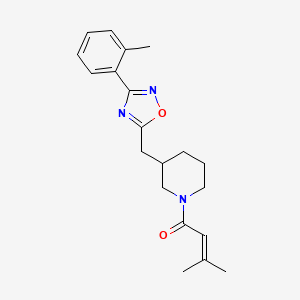
![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2862864.png)
![4-{[(3-chlorophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2862865.png)

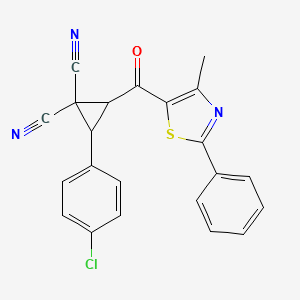
![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)
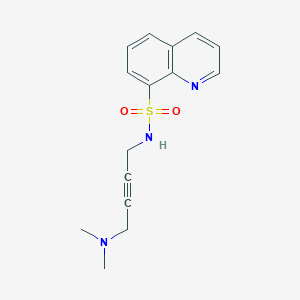
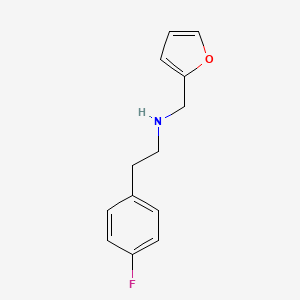
![N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2862876.png)

